1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea
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Overview
Description
1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes naphthalene and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with phenyl isocyanates under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photodetectors
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with different functional groups.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a triazole ring and phosphonic ester group.
Uniqueness
1-Naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific combination of naphthalene and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-[4-[[4-(naphthalen-2-ylcarbamoylamino)phenyl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N4O2/c40-34(38-32-19-13-26-5-1-3-7-28(26)22-32)36-30-15-9-24(10-16-30)21-25-11-17-31(18-12-25)37-35(41)39-33-20-14-27-6-2-4-8-29(27)23-33/h1-20,22-23H,21H2,(H2,36,38,40)(H2,37,39,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKZGGESGKMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)NC5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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